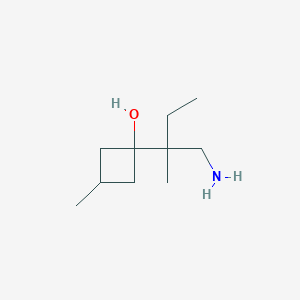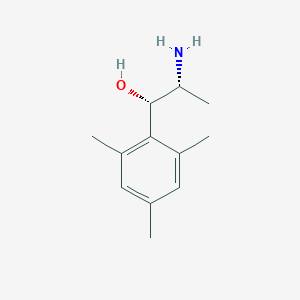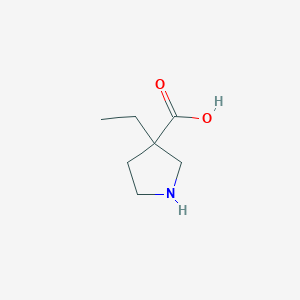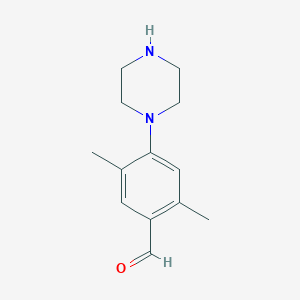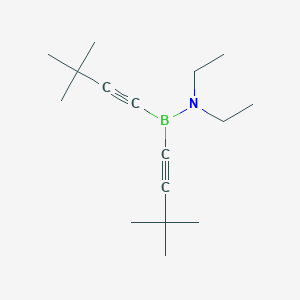
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine is an organoboron compound with a unique structure that includes both boron and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine typically involves the reaction of diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate with N,N-diethylamine. The reaction is carried out under inert atmosphere conditions, often using tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to around 60°C overnight, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The compound can participate in substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron or nitrogen-containing compounds.
Applications De Recherche Scientifique
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis. The nitrogen atoms can also participate in coordination chemistry, further expanding its utility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate: A precursor in the synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine.
N,N-Diethylboranamine: Another boron-nitrogen compound with similar properties.
Uniqueness
This compound is unique due to its dual functionality, incorporating both boron and nitrogen atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
89703-62-8 |
|---|---|
Formule moléculaire |
C16H28BN |
Poids moléculaire |
245.2 g/mol |
Nom IUPAC |
N-[bis(3,3-dimethylbut-1-ynyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28BN/c1-9-18(10-2)17(13-11-15(3,4)5)14-12-16(6,7)8/h9-10H2,1-8H3 |
Clé InChI |
PMWDUEZNPPZJHT-UHFFFAOYSA-N |
SMILES canonique |
B(C#CC(C)(C)C)(C#CC(C)(C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



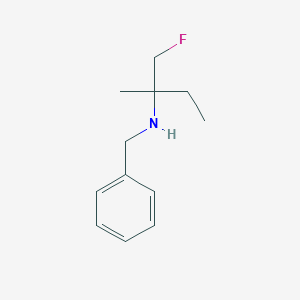
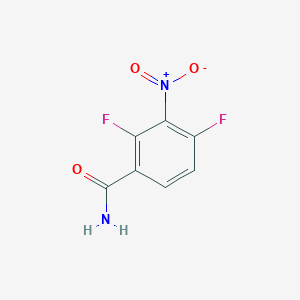
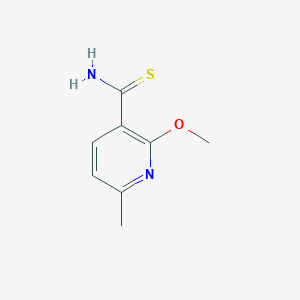
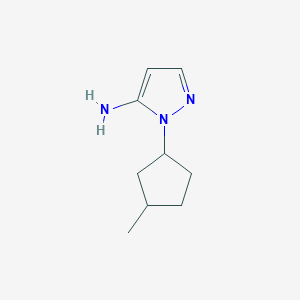
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
